REACTION_CXSMILES
|
[CH:1]1[CH:8]=[CH:7][C:5](=O)[C:4](O)=[CH:3][CH:2]=1.[C:10]1([CH3:20])[CH:15]=CC(S(Cl)(=O)=O)=C[CH:11]=1>N1C=CC=CC=1>[CH3:20][C:10]1[CH:15]=[C:5]2[C:4](=[CH:3][CH:2]=[CH:1][CH:8]=[CH:7]2)[CH:11]=1
|
Name
|
|
Quantity
|
19.5 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C(=O)C=C1)O
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC2=CC=CC=CC2=C1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 37.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |